N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]oxolane-2-carboxamide
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Overview
Description
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]oxolane-2-carboxamide is a chemical compound with the molecular formula C17H24N2O4S and a molecular weight of 352.5 g/mol. This compound is known for its unique structure, which includes a piperidine ring, a sulfonyl group, and a tetrahydrofuran ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]oxolane-2-carboxamide involves several steps. The process typically starts with the preparation of the piperidine derivative, followed by the introduction of the sulfonyl group. The final step involves the formation of the tetrahydrofuran ring. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]oxolane-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]oxolane-2-carboxamide can be compared with other similar compounds, such as:
N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}tetrahydro-2-furancarboxamide: This compound has a similar structure but differs in the position of the piperidine ring.
N-{4-[(4-ethylpiperidino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide: This compound has an ethyl group instead of a methyl group on the piperidine ring.
N-{4-[(4-methylpiperidino)sulfonyl]phenyl}tetrahydro-2-thiophenecarboxamide: This compound has a thiophene ring instead of a tetrahydrofuran ring.
Properties
Molecular Formula |
C17H24N2O4S |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C17H24N2O4S/c1-13-8-10-19(11-9-13)24(21,22)15-6-4-14(5-7-15)18-17(20)16-3-2-12-23-16/h4-7,13,16H,2-3,8-12H2,1H3,(H,18,20) |
InChI Key |
XHLUZVFXISRGCO-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCO3 |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCO3 |
Origin of Product |
United States |
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